19F NMR and 1H NMR chemical shifts for 2,2-Difluoro-2-phenoxyacetohydrazide
19F NMR and 1H NMR chemical shifts for 2,2-Difluoro-2-phenoxyacetohydrazide
An In-depth Technical Guide to the 19F and 1H NMR Chemical Shifts of 2,2-Difluoro-2-phenoxyacetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] 2,2-Difluoro-2-phenoxyacetohydrazide is a key building block in this endeavor, possessing the desirable difluoromethyl and phenoxy moieties alongside a reactive hydrazide group, making it a valuable precursor for novel pharmaceutical candidates.[2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 19F NMR, stands as a powerful, non-destructive technique for the unambiguous structural elucidation of such fluorinated compounds.[3][4]
This technical guide provides a comprehensive analysis of the expected 1H and 19F NMR spectral features of 2,2-Difluoro-2-phenoxyacetohydrazide. In the absence of directly published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and fundamental NMR principles to offer a robust predictive framework for its characterization. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and discuss the key factors that influence the NMR spectra of fluorinated compounds.
Predicted NMR Data for 2,2-Difluoro-2-phenoxyacetohydrazide
The following table summarizes the predicted 1H and 19F NMR chemical shifts, multiplicities, and coupling constants for 2,2-Difluoro-2-phenoxyacetohydrazide. These predictions are based on the analysis of structurally similar compounds and established NMR principles.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1H | Aromatic (ortho) | 7.0 - 7.2 | d (doublet) or dd (doublet of doublets) | 3JHH ≈ 7-9 Hz |
| 1H | Aromatic (meta) | 7.3 - 7.5 | t (triplet) or m (multiplet) | 3JHH ≈ 7-9 Hz |
| 1H | Aromatic (para) | 7.1 - 7.3 | t (triplet) | 3JHH ≈ 7-9 Hz |
| 1H | -NH- | 8.0 - 9.5 | br s (broad singlet) | - |
| 1H | -NH2 | 4.0 - 5.0 | br s (broad singlet) | - |
| 19F | -CF2- | -80 to -100 | s (singlet) or t (triplet) if coupled to NH | 3JFH if coupled |
Note: The exact chemical shifts and coupling constants will be dependent on the solvent, concentration, and temperature.
Molecular Structure of 2,2-Difluoro-2-phenoxyacetohydrazide
Caption: Molecular structure of 2,2-Difluoro-2-phenoxyacetohydrazide.
Analysis of Predicted 1H NMR Spectrum
The proton NMR spectrum of 2,2-Difluoro-2-phenoxyacetohydrazide is expected to exhibit distinct signals corresponding to the aromatic protons of the phenoxy group and the labile protons of the hydrazide moiety.
Aromatic Region (δ 7.0 - 7.5 ppm)
The five protons on the phenyl ring will resonate in the aromatic region of the spectrum. Due to the influence of the electron-withdrawing phenoxy group, these signals will be shifted downfield compared to benzene (δ 7.34 ppm).[5][6] The ortho protons (adjacent to the oxygen) are expected to be the most deshielded, appearing at the lower end of this range, while the meta and para protons will resonate at slightly higher fields.[7] The multiplicities will arise from spin-spin coupling between adjacent protons (3JHH), typically in the range of 7-9 Hz.
Hydrazide Protons (-NH- and -NH2, δ 4.0 - 9.5 ppm)
The protons attached to the nitrogen atoms of the hydrazide group are exchangeable and their chemical shifts are highly dependent on solvent, temperature, and concentration.[8][9] They typically appear as broad singlets due to rapid exchange and quadrupolar broadening from the nitrogen nucleus.[8] The -NH- proton, being adjacent to the carbonyl group, is expected to be more deshielded and resonate further downfield (δ 8.0 - 9.5 ppm) compared to the terminal -NH2 protons (δ 4.0 - 5.0 ppm).[9] In a protic solvent like D2O, these signals would disappear due to deuterium exchange.
Analysis of Predicted 19F NMR Spectrum
19F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range and large coupling constants.[10][11]
Difluoromethyl Group (-CF2-, δ -80 to -100 ppm)
The two fluorine atoms in the difluoromethyl group are chemically equivalent and are expected to give rise to a single signal in the 19F NMR spectrum. The chemical shift of fluorine is significantly influenced by the electronic environment.[12] The presence of the adjacent phenoxy and carbonyl groups will cause a downfield shift. Based on data for similar difluoroacetic acid derivatives, the chemical shift is predicted to be in the range of -80 to -100 ppm (relative to CFCl3 at 0 ppm).[13]
The multiplicity of the fluorine signal will depend on coupling to nearby protons. If there is significant through-bond coupling to the -NH- proton (a 3JFH coupling), the signal may appear as a triplet. However, if this coupling is small or absent, a singlet will be observed. Proton decoupling experiments would resolve this ambiguity, resulting in a sharp singlet.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 19F NMR spectra of 2,2-Difluoro-2-phenoxyacetohydrazide, the following experimental protocol is recommended:
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., DMSO-d6, CDCl3, or acetone-d6). DMSO-d6 is often a good choice for hydrazides due to its ability to form hydrogen bonds, which can sharpen the NH proton signals.[9]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is commonly used for 1H NMR (δ 0.00 ppm). For 19F NMR, an external reference or a secondary internal standard like hexafluorobenzene (C6F6, δ -164.9 ppm) may be used if the primary reference (CFCl3) is not suitable.[11]
NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Optimal parameters may vary depending on the instrument and sample.
For 1H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
For 19F NMR:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: A wide spectral width of approximately 250 ppm to ensure all fluorine signals are captured.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 64-256, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 19F) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS for 1H) or the residual solvent peak.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.
General NMR Workflow
Caption: General workflow for NMR data acquisition and processing.
Factors Influencing Chemical Shifts
The precise chemical shifts observed for 2,2-Difluoro-2-phenoxyacetohydrazide can be influenced by several experimental variables.
Solvent Effects
The choice of solvent can significantly impact the chemical shifts, particularly for the labile hydrazide protons and the polar difluoromethyl group.[12][14][15] Protic solvents or those capable of hydrogen bonding (e.g., DMSO-d6, methanol-d4) can form intermolecular hydrogen bonds with the N-H and C=O groups, leading to downfield shifts of the NH protons.[9][16] The polarity of the solvent can also influence the electronic environment around the fluorine atoms, causing shifts of several ppm in the 19F spectrum.[12]
Temperature
Temperature can affect the chemical shifts of protons involved in hydrogen bonding.[17] For the hydrazide protons of 2,2-Difluoro-2-phenoxyacetohydrazide, an increase in temperature would likely lead to a disruption of hydrogen bonding, causing the -NH and -NH2 signals to shift upfield.[14] Temperature can also influence conformational equilibria, which may have a subtle effect on the chemical shifts of the aromatic and difluoromethyl groups.
Concentration
At high concentrations, intermolecular interactions, such as hydrogen bonding and stacking of the aromatic rings, can become more pronounced.[17] This can lead to changes in the chemical shifts of the protons and fluorine atoms involved in these interactions. It is therefore advisable to use a consistent and relatively dilute concentration for reproducible results.
Conclusion
This technical guide has provided a detailed predictive analysis of the 1H and 19F NMR spectra of 2,2-Difluoro-2-phenoxyacetohydrazide, a molecule of significant interest in medicinal chemistry. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid framework for the interpretation of its spectral data. The provided experimental protocol offers a clear and robust methodology for acquiring high-quality NMR spectra. A thorough understanding of the factors that can influence the chemical shifts, such as solvent, temperature, and concentration, is crucial for accurate and reproducible structural characterization. This guide serves as a valuable resource for researchers and scientists working with this important fluorinated building block, enabling its confident identification and utilization in the synthesis of novel compounds.
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